molecular formula C9H12N2O3S B5632028 ethyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate

ethyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate

Cat. No. B5632028
M. Wt: 228.27 g/mol
InChI Key: KCCXRGGLHCMCAX-UHFFFAOYSA-N
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Description

Ethyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Organic Synthesis via Biginelli Reaction

This compound is synthesized using the Biginelli reaction , which is an acid-catalyzed, multi-component reaction. It’s a method for creating highly functionalized heterocycles, which are crucial in the development of various pharmaceutical agents .

Anticancer Drug Development

The structural diversity obtained from the Biginelli reaction allows for the exploration of these compounds in anticancer drug development. They have been investigated for their potential to inhibit enzymes like kinesin-5, which is involved in cell division, thereby inducing cell cycle arrest and apoptosis .

Antimicrobial Activity

Research has been conducted to assess the antimicrobial properties of this compound. It’s been evaluated for its effectiveness against various bacterial strains, which could lead to the development of new antibacterial drugs .

Quantum Chemical Studies

The compound has been studied using Density Functional Theory (DFT) to understand its electronic structure and properties. This is important for predicting its reactivity and interaction with biological targets .

Nonlinear Optical (NLO) Properties

The compound’s potential for nonlinear optical applications has been explored. Its hyperpolarizability, which is a measure of its NLO response, is of interest for the development of optical devices .

Drug-like Properties and Toxicology

The compound’s drug-like properties, including its pharmacokinetics and toxicological predictions, have been studied. This is essential for assessing its safety profile and therapeutic potential .

properties

IUPAC Name

ethyl 2-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-3-14-7(12)4-6-5(2)10-9(15)11-8(6)13/h3-4H2,1-2H3,(H2,10,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCXRGGLHCMCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC(=S)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)acetate

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